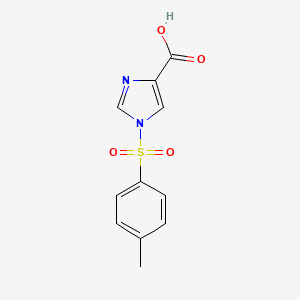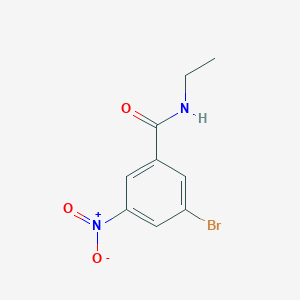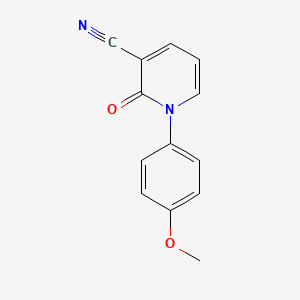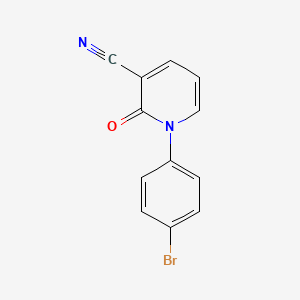
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a bromophenyl group attached to a dihydropyridine ring
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
Target of Action
The compound “1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound also interacts with acetylcholinesterase (AChE) , a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound interacts with its targets leading to significant changes. For instance, it inhibits the enzymatic activity of thioredoxin reductase (TrxR) . The affinity of the compound for TrxR suggests metal binding to a selenol residue in the active site of the enzyme . It also inhibits topoisomerase IB (Topo IB) activity .
Biochemical Pathways
The compound affects various biochemical pathways. It interferes with the normal function of TrxR , an enzyme essential for antioxidant defense and redox homeostasis . It also inhibits Topo IB , an enzyme that alters DNA supercoiling, which is crucial for transcription and replication .
Pharmacokinetics
In silico medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations have been studied .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It also has a confirmed non-toxic AChE inhibitory effect .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Biochemische Analyse
Biochemical Properties
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific target proteins by binding to them, thereby interfering with their normal function . This disruption can lead to the inhibition of certain biochemical pathways or processes within the experimental system. The compound’s structure allows it to interact with key molecular components, altering their activity and influencing downstream cellular responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can increase oxidative stress within cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can negatively impact different cellular components, including lipids, proteins, and DNA . Additionally, the compound has been shown to affect the activity of acetylcholinesterase, an enzyme crucial for normal nerve pulse transmission .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific target proteins, leading to their inhibition and subsequent disruption of biochemical pathways . Additionally, the compound’s interaction with enzymes can result in either inhibition or activation, depending on the specific enzyme and context . These molecular interactions ultimately influence cellular processes and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound’s stability can vary depending on the experimental conditions, such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cells . Long-term studies have shown that prolonged exposure to the compound can result in sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, the compound can induce toxic or adverse effects, including increased oxidative stress, cellular damage, and impaired nerve function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can influence the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic flux and metabolite levels . Additionally, the compound’s interactions with specific enzymes can modulate the production and degradation of key metabolites, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution within cells, influencing its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, studies have shown that the compound can localize to mitochondria, where it may interact with mitochondrial proteins and influence mitochondrial function . This subcellular localization can impact the compound’s biochemical activity and its effects on cellular processes.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include pyridine derivatives, alcohol derivatives, and substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile include:
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIAEGBKSAEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650372 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-84-0 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


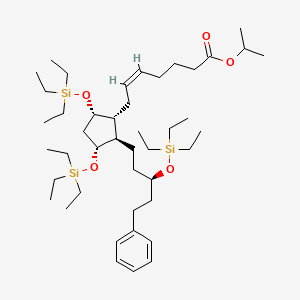

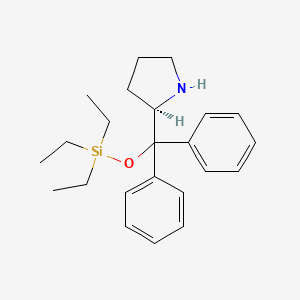



![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
